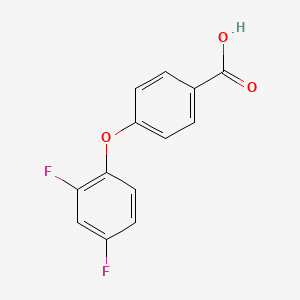

4-(2,4-Difluorophenoxy)benzoic acid

Übersicht

Beschreibung

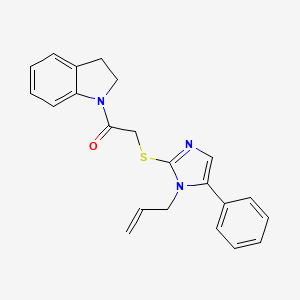

4-(2,4-Difluorophenoxy)benzoic acid is a chemical compound with the CAS Number: 748183-47-3 . It has a molecular weight of 250.2 and its molecular formula is C13H8F2O3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a 2,4-difluorophenoxy group . The exact structure can be determined using techniques such as X-ray diffraction .Wissenschaftliche Forschungsanwendungen

Fluorescence Probes for Reactive Oxygen Species Detection

Ken-ichi Setsukinai et al. (2003) developed novel fluorescence probes, namely HPF and APF, derived from modifications of benzoic acid compounds, to detect highly reactive oxygen species (hROS) selectively. These probes can differentiate hROS from other reactive oxygen species (ROS) and visualize -OCl generated in stimulated neutrophils, showing potential applications in biological and chemical studies to understand the roles of hROS in various processes (Setsukinai et al., 2003).

Study of Smectic Phases in Liquid Crystals

D. Lose et al. (1998) explored the liquid crystalline behavior of compounds related to benzoic acid derivatives with perfluorinated chains. Their findings revealed the influence of molecular shape and chemical incompatibility on the liquid crystal phases, including smectic and columnar structures. This research contributes to our understanding of how molecular design affects the properties of liquid crystals (Lose et al., 1998).

Advanced Polymerization Techniques

Martin G. Mayershofer et al. (2006) conducted research on the cyclopolymerization of certain divinyl and trivinyl compounds, including benzoic acid esters, using ruthenium-based catalysts. This work provides insights into the synthesis of novel polymers with potential applications in materials science (Mayershofer et al., 2006).

Luminescent Properties of Lanthanide Complexes

S. Sivakumar et al. (2010) explored the synthesis of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives as ligands. The study aimed to examine the influence of electron-donating and withdrawing groups on the photophysical properties of these complexes, highlighting the application of benzoic acid derivatives in enhancing luminescence efficiency for potential use in lighting and display technologies (Sivakumar et al., 2010).

Organic Dyes for Solar Cells

Parnian Ferdowsi et al. (2018) designed and synthesized a metal-free organic sensitizer for dye-sensitized solar cells (DSSCs) incorporating a benzoic acid derivative. The study demonstrated the sensitizer's effectiveness, with significant implications for the development of efficient, low-cost solar energy conversion materials (Ferdowsi et al., 2018).

Safety and Hazards

The safety information for 4-(2,4-Difluorophenoxy)benzoic acid indicates a GHS07 pictogram with a warning signal word . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and containers should be securely sealed when not in use .

Wirkmechanismus

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to other benzoic acid derivatives .

Pharmacokinetics

It is known that benzoic acid derivatives are often conjugated to glycine in the liver and excreted as hippuric acid . This process can affect the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2,4-Difluorophenoxy)benzoic acid . These factors can include temperature, pH, and the presence of other compounds.

Eigenschaften

IUPAC Name |

4-(2,4-difluorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNIIFZBFSZDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2936849.png)

![7-(3-Fluorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2936853.png)

![Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride](/img/structure/B2936865.png)

![methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2936867.png)